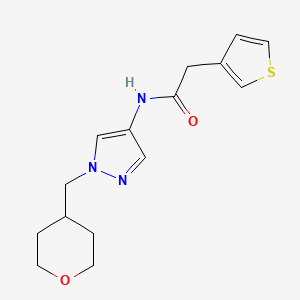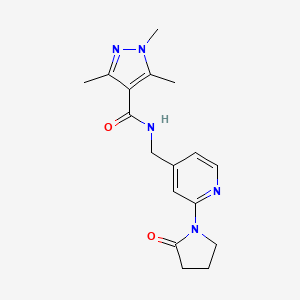![molecular formula C13H10N2O B2412985 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile CAS No. 1423037-18-6](/img/structure/B2412985.png)
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-[4-(Carboxy)phenyl]pyridine-2-carbonitrile.
Reduction: 3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine.
Substitution: 3-[4-(Hydroxymethyl)-2-nitrophenyl]pyridine-2-carbonitrile.
Scientific Research Applications
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-[4-(Hydroxymethyl)phenyl]pyridine-2-amine: Similar structure but with an amine group instead of a carbonitrile group.
4-(Hydroxymethyl)benzonitrile: Lacks the pyridine ring but has a similar hydroxymethyl and carbonitrile substitution pattern.
Uniqueness
3-[4-(Hydroxymethyl)phenyl]pyridine-2-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on a pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZHHPNPJLOFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![1-(4-Chlorophenyl)-1'-H-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2412903.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/new.no-structure.jpg)




![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

